![molecular formula C20H20FN5O4S B2885364 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872842-76-7](/img/structure/B2885364.png)
7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20FN5O4S and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives are known for their role as antimicrobial agents. They have been studied for their effectiveness against various diseases caused by microbes, such as pneumonia, amoebiasis, typhoid, malaria, and more severe diseases like tuberculosis and AIDS . The structural framework of pyrimidine allows for modifications that can enhance its interaction with microbial enzymes or DNA, leading to potential new treatments for infectious diseases.
Anticancer Activity
The pyrimidine nucleus is a common feature in many chemotherapeutic agents. Research has shown that certain pyrimidine derivatives can act as anticancer agents by interfering with DNA replication or inhibiting enzymes crucial for cell division . This compound’s specific structure could be explored for its potential to target cancer cells selectively.
Antiviral Activity
Pyrimidine derivatives have also been investigated for their antiviral properties. They can inhibit viral replication by mimicking the natural nucleotides that viruses use to replicate their genetic material. This makes them a valuable resource for developing new antiviral drugs, especially in the face of emerging viral diseases .
Cardiovascular Therapeutics
Some pyrimidine derivatives have been found to possess cardiovascular benefits. They can act as vasodilators, antiarrhythmic, or antihypertensive agents, contributing to the treatment of various heart conditions. The unique substitutions in this compound could be tailored to improve its efficacy and specificity for cardiovascular targets .
Neuroprotective Agents
Pyrimidine derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. They may protect neurons from oxidative stress or excitotoxicity, which are common pathways leading to neuronal death. Research into this compound could uncover new options for managing conditions like Alzheimer’s and Parkinson’s disease .
Diabetes Management
The presence of a pyrimidine nucleus in certain compounds has been associated with diabetogenic action. This suggests that pyrimidine derivatives could be used to modulate blood sugar levels or enhance insulin sensitivity. Further exploration of this compound could lead to new therapies for diabetes management .
properties
IUPAC Name |
7-(2-fluorophenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4S/c1-24-17-15(19(28)25(2)20(24)29)18(31-11-14(27)26-7-9-30-10-8-26)23-16(22-17)12-5-3-4-6-13(12)21/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAPCPZLKDZRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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